2-(m-Nitrophenyl)adenosine
Description
Structure
3D Structure
Properties
CAS No. |
109875-47-0 |
|---|---|
Molecular Formula |
C16H16N6O6 |
Molecular Weight |
388.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-[6-amino-2-(3-nitrophenyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C16H16N6O6/c17-13-10-15(20-14(19-13)7-2-1-3-8(4-7)22(26)27)21(6-18-10)16-12(25)11(24)9(5-23)28-16/h1-4,6,9,11-12,16,23-25H,5H2,(H2,17,19,20)/t9-,11-,12-,16-/m1/s1 |
InChI Key |
ACAOMVAOUMITTJ-UBEDBUPSSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Other CAS No. |
109875-47-0 |
Synonyms |
2-(META-NITROPHENYL)-ADENOSINE |
Origin of Product |
United States |
Biological Activity and Mutagenesis Studies of 2 M Nitrophenyl Adenosine
Assessment of Mutagenic Potential
The mutagenic capabilities of 2-(m-Nitrophenyl)adenosine were initially identified during investigations into a crude preparation of 2-phenyladenosine, which exhibited mutagenic effects. oup.comoup.comnih.govnih.gov Subsequent purification and analysis revealed that 2-phenyladenosine itself was not mutagenic, but rather contaminants, including this compound and its para-isomer, were the active mutagenic agents. oup.comoup.comnih.govnih.gov
Application of the Ames Salmonella Assay
The primary method used to determine the mutagenic potential of this compound was the Ames Salmonella assay. oup.comoup.comnih.govnih.gov This well-established test utilizes specific strains of Salmonella typhimurium bacteria that are unable to synthesize the amino acid histidine, making them dependent on an external source for growth. researchgate.netxenometrix.ch A substance is identified as mutagenic if it causes a reverse mutation in the bacteria, allowing them to produce their own histidine and form colonies on a histidine-limited medium. researchgate.netxenometrix.ch The mutagenicity of the chemical family to which this compound belongs was discovered using this assay. oup.com
Mutagenicity in Salmonella typhimurium Strains (e.g., TA98, TA100)
Research has shown that this compound exhibits selective mutagenicity towards specific bacterial strains. The compound was found to be active in inducing mutations in the Salmonella typhimurium strain TA100, which is designed to detect mutagens that cause base-pair substitutions. oup.com In contrast, it was inactive with the TA98 strain, which detects frameshift mutagens. oup.com
A related compound, 2-(m-nitrophenyl)-adenine, which lacks the ribose sugar, was also found to be less mutagenic than its para-isomer but showed similar selectivity for the TA100 strain. oup.com
**Table 1: Mutagenic Activity of 2-(m-nitrophenyl)adenine in *S. typhimurium***
This table is interactive. Click on the headers to sort.
| Compound | Strain | Revertants / nmol |
| 2-(m-nitrophenyl)-adenine | TA100 | 11 |
| 2-(m-nitrophenyl)-adenine | TA98 | 0 |
Data sourced from a study on mutagenic nucleosides. oup.com
Mutagenic Activity in Mammalian Cell Lines (e.g., FM3A)
While direct studies on the mutagenicity of this compound in mammalian cell lines were not detailed in the reviewed literature, a closely related and more potent isomer, 2-(p-nitrophenyl)-2'-deoxyadenosine (B217605), did demonstrate mutagenic activity in the mouse FM3A cell line. oup.comnih.gov This indicates that compounds within this structural family have the potential to be mutagenic in mammalian cells.
Evaluation of Mutagenic Potency Relative to Reference Mutagens
The mutagenic potency of the nitrophenyladenosine family of compounds has been compared to known mutagens. While the para-isomer, 2-(p-nitrophenyl)-2'-deoxyadenosine, was found to be exceptionally potent—an order of magnitude greater than the reference mutagen 4-nitroquinoline (B1605747) N-oxide (4NQO) in the TA98 strain—the meta-isomer showed considerably weaker activity. oup.comnih.gov
For the related compound 2-(m-nitrophenyl)-adenine, its activity in the TA100 strain (11 revertants/nmol) was significantly lower than that of the reference mutagen 4NQO (560 revertants/nmol) in the same strain. oup.com
Table 2: Comparative Mutagenic Potency in S. typhimurium TA100
This table is interactive. Click on the headers to sort.
| Compound | Revertants / nmol |
| 2-(m-nitrophenyl)-adenine | 11 |
| 4-nitroquinoline N-oxide (Reference Mutagen) | 560 |
Data sourced from a study on mutagenic nucleosides. oup.com
Independence from Exogenous Metabolic Activation in Mutagenesis Induction
A crucial finding from the research is that this compound and its related compounds induce mutations directly, without the need for external metabolic activation. oup.comoup.comnih.govnih.gov In the context of the Ames test, this means the compound is mutagenic in the absence of the rat-liver S9 supernatant fraction, which is typically used to simulate mammalian metabolism. oup.comnih.gov This direct-acting mutagenicity suggests the molecule itself, or a simple derivative formed under the test conditions, is responsible for the genetic damage. nih.gov
Adenosine Receptor Interactions and Pharmacological Profile of Nitrophenyladenosine Analogues
Radioligand Binding Assays for Adenosine (B11128) Receptor Affinitythieme-connect.comnih.govnih.govmdpi.comgoogle.comnih.goveurofinsdiscovery.com
Radioligand binding assays are crucial in determining the affinity of a compound for a specific receptor. nih.gov In the context of adenosine receptors, these assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest. By measuring the displacement of this radioligand by a test compound, such as 2-(m-Nitrophenyl)adenosine, the affinity of the test compound for the receptor can be determined and is often expressed as the inhibition constant (Ki). oup.comoup.com
Affinity at A1 Adenosine Receptor Subtypesthieme-connect.comnih.govnih.govnih.gov
Research into the affinity of nitrophenyl-substituted adenosine analogues at the A1 adenosine receptor (A1AR) has revealed varying degrees of potency. For instance, a study on 2-aryl-9-H or methyl-6-morpholinopurine derivatives, which share a structural resemblance to nitrophenyladenosines, identified several compounds with potent antagonism at A1 receptors. diva-portal.org Specifically, some derivatives exhibited high affinity for the A1AR. diva-portal.org In contrast, nitrophenyl esters of sulfophenylxanthines have also demonstrated high affinity for A1 receptors, with one of the most potent compounds being 1-propyl-8-[4-[[p-nitrophenoxy]sulfonyl]phenyl]xanthine, which displayed a Ki value of 3.6 nM. acs.org
While direct Ki values for this compound at the A1AR are not explicitly detailed in the provided search results, the data on related nitrophenyl compounds suggest that substitutions on the phenyl ring significantly influence A1AR affinity. For example, a 2-amino-3-(3-aminobenzoyl)thiophene derivative showed a 27-fold selectivity for the A1 receptor with a Ki of 84 nM. researchgate.net
Table 1: Affinity of Selected Nitrophenyl Analogues at the A1 Adenosine Receptor
| Compound | Affinity (Ki) | Reference |
|---|---|---|
| 1-propyl-8-[4-[[p-nitrophenoxy]sulfonyl]phenyl]xanthine | 3.6 nM | acs.org |
| 2-amino-3-(3-aminophenyl)-pyrano[2,3-c]pyrazol-4-one | 84 nM | researchgate.net |
Affinity at A2A Adenosine Receptor Subtypesnih.govnih.govmdpi.comgoogle.comnih.govnih.gov
The A2A adenosine receptor (A2AAR) is a key target for many adenosine analogues. Studies on 2-substituted adenosine derivatives have shown that modifications at this position can lead to high affinity and selectivity for the A2AAR. nih.gov For example, 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (5g) was found to have potent affinity for the rat A2a receptor. capes.gov.br
A study involving the design of reactive nucleosides for site-specific modification of the A2AAR utilized a 2-nitrophenyl active ester. nih.govacs.org One such compound, an O-acetyl derivative (MRS5854, 3a), demonstrated an 11-fold higher binding affinity at the A2AAR compared to a similar compound lacking the active ester. nih.govacs.org This compound also showed moderate selectivity for the A2AAR over the A1AR and A3AR. nih.govacs.org
Furthermore, nitrophenyl esters of sulfophenylxanthines have been shown to possess high affinity for A2A receptors. acs.org
Table 2: Affinity of Selected Nitrophenyl Analogues at the A2A Adenosine Receptor
| Compound | Affinity (Ki) | Reference |
|---|---|---|
| 2-[N'-[3-(4-nitrophenyl)allylidene] hydrazinoadenosine (5g) | Potent affinity | capes.gov.br |
| O-acetyl derivative (MRS5854, 3a) | High affinity | nih.govacs.org |
| Nitrophenyl esters of sulfophenylxanthines | High affinity | acs.org |
Affinity at A2B Adenosine Receptor Subtypesnih.govnih.govgoogle.com
The A2B adenosine receptor (A2BAR) generally exhibits a lower affinity for adenosine and its analogues compared to the A1 and A2A subtypes. annualreviews.org However, specific structural modifications can lead to potent and selective A2BAR antagonists. For instance, a series of 1-propyl-8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine derivatives were developed, with one compound (PSB-601) showing a Ki value of 3.6 nM for the human A2BAR. ebi.ac.uk
Nitrophenyl esters of sulfophenylxanthines have also been found to have high affinity at A2B receptors. acs.org One of the most potent compounds, 1-propyl-8-[4-[[p-nitrophenoxy]sulfonyl]phenyl]xanthine, acted as a mixed A1/A2B antagonist with a Ki of 5.4 nM at the A2B receptor. acs.org
Table 3: Affinity of Selected Nitrophenyl Analogues at the A2B Adenosine Receptor
| Compound | Affinity (Ki) | Reference |
|---|---|---|
| 1-propyl-8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) | 3.6 nM | ebi.ac.uk |
| 1-propyl-8-[4-[[p-nitrophenoxy]sulfonyl]phenyl]xanthine | 5.4 nM | acs.org |
Affinity at A3 Adenosine Receptor Subtypesthieme-connect.comnih.govnih.goveurofinsdiscovery.comacs.orgsmolecule.com
The A3 adenosine receptor (A3AR) is another important target in adenosine receptor research. Some nitrophenyl-substituted compounds have shown significant affinity and selectivity for this subtype. For example, 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione demonstrated a very high affinity for the human A3 receptor with a Ki of 0.60 nM and strong selectivity over A1 and A2A receptors. nih.gov
Conversely, nitrophenyl esters of sulfophenylxanthines generally exhibit low affinity for A3 receptors. acs.org This suggests that the nature of the core scaffold and the position of the nitrophenyl group are critical determinants of A3AR affinity.
Table 4: Affinity of Selected Nitrophenyl Analogues at the A3 Adenosine Receptor
| Compound | Affinity (Ki) | Reference |
|---|---|---|
| 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione | 0.60 nM | nih.gov |
| Nitrophenyl esters of sulfophenylxanthines | Low affinity | acs.org |
Receptor Selectivity Profiles of Nitrophenyl-Substituted Adenosine Analoguesthieme-connect.comnih.govgoogle.comnih.gov
For instance, the O-acetyl derivative (MRS5854, 3a) with a 2-nitrophenyl active ester displayed moderate selectivity for the A2AAR over the A1AR (22-fold) and A3AR (9-fold). nih.govacs.org In contrast, 1-propyl-8-[4-(4-benzylpiperazide-1-sulfonyl)phenyl]-1-propylxanthine (PSB-601) was highly selective for the A2BAR, with 575-fold selectivity versus A1, 134-fold versus A2A, and over 278-fold versus A3 receptors. ebi.ac.uk
The compound 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione exhibited remarkable selectivity for the hA3 receptor, with selectivity ratios greater than 16,600 against both hA1 and hA2A receptors. nih.gov This highlights the potential for developing highly selective ligands by modifying the scaffold and the position of the nitrophenyl group.
Functional Assays of Adenosine Receptor Agonist/Antagonist Properties in Vitronih.gov
Functional assays are essential to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). These assays often measure downstream signaling events, such as changes in cyclic AMP (cAMP) levels. eurofinsdiscovery.com
For example, the O-acetyl derivative (MRS5854, 3a) fully stimulated cAMP formation in cells expressing the A2AAR, indicating it is an agonist at this receptor subtype. nih.gov In contrast, many of the xanthine-based nitrophenyl derivatives, such as 1-propyl-8-[4-[[p-nitrophenoxy]sulfonyl]phenyl]xanthine, are designed as antagonists. acs.org Functional assays confirmed that a series of irreversible xanthine (B1682287) derivatives acted as antagonists at the A2BAR by inhibiting NECA-induced G protein activation. mdpi.comsemanticscholar.org
Investigations into Allosteric Modulation of Adenosine Receptors by Nitrophenyl-Containing Ligands
The exploration of allosteric modulation of adenosine receptors has opened new avenues for therapeutic intervention, offering the potential for more selective and finely-tuned pharmacological responses compared to traditional orthosteric ligands. nih.govresearchgate.net Allosteric modulators bind to a site on the receptor that is distinct from the binding site of the endogenous agonist, adenosine. nih.gov This interaction can lead to a conformational change in the receptor that can enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the binding and/or signaling of the orthosteric agonist. researchgate.netfrontiersin.org While the compound this compound itself has not been extensively characterized as an allosteric modulator in the available scientific literature, investigations into other nitrophenyl-containing ligands have provided evidence for their interaction with allosteric sites on adenosine receptors.
Research into various chemical scaffolds has revealed that the inclusion of a nitrophenyl group can be compatible with allosteric modulation of adenosine receptors. These findings, while not directly focused on this compound, suggest that the nitrophenyl moiety can be a component of molecules that target allosteric sites.
One notable example comes from the study of 2-aminothiophene derivatives as allosteric enhancers of the A1 adenosine receptor. Within a series of synthesized compounds, 2-amino-5-bromo-3-ethoxycarbonyl-4-(3-nitrophenyl)thiophene was identified as having allosteric enhancer activity. nih.gov This compound demonstrated the ability to stabilize the high-affinity state of the agonist-receptor-G protein complex, a hallmark of positive allosteric modulation. nih.gov Specifically, it showed a 26% score in an assay measuring the stabilization of the agonist-A1AR-G protein ternary complex, compared to the standard allosteric enhancer PD 81,723, which had a score of 19%. nih.gov
Table 1: Allosteric Enhancer Activity of a Nitrophenyl-Containing Thiophene Derivative at the A1 Adenosine Receptor
| Compound Name | Allosteric Enhancer Activity Score (%)* |
|---|---|
| 2-amino-5-bromo-3-ethoxycarbonyl-4-(3-nitrophenyl)thiophene | 26 |
| PD 81,723 (Reference Compound) | 19 |
*Activity score represents the percentage of agonist-A1AR-G protein ternary complex remaining after 10 minutes of dissociation. Data sourced from Figler et al., 2003. nih.gov
More recently, a series of 2-amino-3,5-dicyanopyridine derivatives were investigated as negative allosteric modulators (NAMs) of the A2A adenosine receptor for potential use in cancer immunotherapy. acs.org Within this series, the compound 2-Amino-4-(3-nitrophenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile was synthesized and evaluated. acs.org This demonstrates another instance of a nitrophenyl-containing molecule being developed as an allosteric modulator of an adenosine receptor subtype.
In contrast to allosteric modulation, other research has explored nitrophenyl-containing compounds as orthosteric antagonists of adenosine receptors. For instance, a series of 8-(2-nitroaryl)xanthines were synthesized and evaluated for their affinity at human adenosine receptor subtypes. researchgate.net One of the more potent compounds, 8-(4-Cyclopentyloxy-5-methoxy-2-nitrophenyl)-1,3-dimethylxanthine , exhibited a Ki of 1 μM at the human A2A adenosine receptor, with at least 30-fold selectivity over A1 and A2B receptors. researchgate.net While these compounds act as antagonists at the orthosteric site, this research further establishes the relevance of the nitrophenyl scaffold in the design of adenosine receptor ligands.
Table 2: Antagonist Activity of a Nitrophenyl-Containing Xanthine Derivative at the Human A2A Adenosine Receptor
| Compound Name | Ki (μM) at hA2AAR | Selectivity |
|---|---|---|
| 8-(4-Cyclopentyloxy-5-methoxy-2-nitrophenyl)-1,3-dimethylxanthine | 1 | >30-fold vs hA1AR and hA2BAR |
Data sourced from Shiotani et al., 2016. researchgate.net
Structure Activity Relationship Sar Studies of Nitrophenyladenosine Derivatives
Impact of Nitrophenyl Isomerism (Ortho, Meta, Para) on Biological Activity
The specific placement of the nitro group on the 2-phenyl ring of adenosine (B11128)—be it in the ortho (2-), meta (3-), or para (4-) position—has a profound effect on the biological activities of the resulting isomers. These effects are particularly evident in their mutagenic potential and their affinity for adenosine receptors.
Initial investigations into the mutagenicity of synthetic 2-phenyladenosine revealed that the mutagenic principles were, in fact, contaminating isomers of 2-(nitrophenyl)adenosine. nih.govnih.govoup.comoup.comnih.gov Subsequent focused studies on the pure isomers of 2-(nitrophenyl)adenosine demonstrated a stark difference in their mutagenic capabilities.
Specifically, 2-(m-nitrophenyl)adenosine and 2-(p-nitrophenyl)adenosine were identified as being mutagenic in the Ames Salmonella assay, active against both TA98 and TA100 strains without the need for metabolic activation. nih.govoup.com In contrast, 2-(o-nitrophenyl)adenosine was found to be devoid of mutagenic activity. tandfonline.com The mutagenic potency of the meta-isomer was observed to be weaker than that of the para-isomer. oup.com Interestingly, 2-(m-nitrophenyl)adenine, the base without the ribose sugar, showed selectivity towards the TA100 strain, indicating a preference for inducing base-pair substitution mutations. oup.com
Table 1: Mutagenic Activity of 2-(Nitrophenyl)adenosine Isomers
| Compound | Isomer | Mutagenic Activity (Ames Test) |
|---|---|---|
| 2-(o-Nitrophenyl)adenosine | Ortho | Inactive |
| This compound | Meta | Active |
| 2-(p-Nitrophenyl)adenosine | Para | Active |
While direct comparative studies on the adenosine receptor affinities of the ortho, meta, and para isomers of 2-(nitrophenyl)adenosine are not extensively detailed in the available literature, SAR studies on related 2-substituted adenosine derivatives provide valuable insights. The affinity and selectivity of adenosine analogs for the four adenosine receptor subtypes (A1, A2A, A2B, and A3) are highly dependent on the nature and position of substituents on the 2-phenyl ring. nih.govresearchgate.net
For instance, in a series of 2-alkoxyadenosines, the substitution pattern on the phenyl ring significantly influenced receptor affinity. acs.org Studies on other 2-phenyl substituted adenosine derivatives have shown that substituents at the meta position of the phenyl ring can lead to high selectivity for the A1 adenosine receptor. In general, the electronic and steric properties of the substituent are critical. A nitro group, being strongly electron-withdrawing, would be expected to influence the electronic distribution of the phenyl ring and its interaction with the receptor binding pocket.
In related non-nucleoside antagonists, such as 2-(4-nitrophenyl)-1,2,4,5-tetrahydro-1,2,4-triazolo[4,3-a]quinoxaline-1,4-dione, a p-nitrophenyl substituent conferred very high affinity and selectivity for the human A3 adenosine receptor. figshare.comscilit.com This suggests that the para position may be favorable for interaction with the A3 receptor subtype. The stability of nitrophenyl esters of other adenosine receptor antagonists has also been shown to be dependent on the isomer position, with meta-nitrophenyl esters exhibiting greater stability over a wide pH range compared to ortho and para isomers. acs.org
Influence on Mutagenic Potency and Specificity
Role of the Ribose Moiety in Modulating Biological Activity (Adenosine vs. Deoxyadenosine (B7792050) vs. Adenine)
The sugar moiety attached to the N9 position of the adenine (B156593) base is a key determinant of the biological activity of 2-(nitrophenyl)adenosine derivatives, particularly their mutagenic potency. Comparative studies have revealed a clear hierarchy of activity among the adenosine, 2'-deoxyadenosine (B1664071), and adenine analogs.
This order of potency (2'-deoxyadenosine > adenine > adenosine) suggests that the presence of the 2'-hydroxyl group on the ribose ring diminishes mutagenic activity. oup.com The higher potency of the deoxyadenosine derivative may be related to its ability to be more readily phosphorylated and incorporated into DNA, a common mechanism for nucleoside analog mutagens. oup.com The significant mutagenicity of the adenine base itself indicates that the purine (B94841) and nitrophenyl rings are the core pharmacophore responsible for the mutagenic effect, likely through DNA intercalation. nih.gov
Table 2: Comparative Mutagenic Potency of p-Nitrophenyl Derivatives
| Compound | Moiety | Relative Mutagenic Potency |
|---|---|---|
| 2-(p-Nitrophenyl)-2'-deoxyadenosine (B217605) | Deoxyadenosine | +++ |
| 2-(p-Nitrophenyl)adenine | Adenine | ++ |
| 2-(p-Nitrophenyl)adenosine | Adenosine | + |
Effects of Substituents and Modifications on the Nitrophenyl Ring
The biological activity of 2-(phenyl)adenosine derivatives can be fine-tuned by introducing various substituents onto the phenyl ring. While the focus of this article is on the nitro-substituted compound, the broader SAR of 2-phenyladenosine analogs provides a context for understanding the role of the nitro group.
Studies on a wide range of 2-substituted adenosine derivatives have demonstrated that both the electronic and steric properties of the substituent on the phenyl ring are critical for adenosine receptor affinity and efficacy. nih.gov For example, the introduction of a chloro group at the 3-position of a 2-(phenylethyl)oxyadenosine derivative resulted in a moderately potent partial agonist at the A3 adenosine receptor. nih.gov This highlights that electron-withdrawing groups can be well-tolerated and can modulate the interaction with the receptor.
The nitro group is a strong electron-withdrawing group, which significantly alters the electronic character of the phenyl ring. This electronic modification, combined with the specific steric bulk of the nitro group, dictates the binding orientation and affinity for different adenosine receptor subtypes. In the context of mutagenicity, the nitro group is essential for the activity of these compounds, as 2-phenyladenosine itself is not mutagenic. nih.govoup.com The mutagenicity is believed to arise from the metabolic reduction of the nitro group to a reactive hydroxylamine (B1172632) or nitroso intermediate that can form adducts with DNA.
Furthermore, the conversion of the nitro group to an amino group, as seen in 2-(aminophenyl)adenine derivatives, can be achieved through reduction, creating compounds with different biological profiles that can be explored for adenosine receptor activity. researchgate.netresearchgate.net
Conformational Analysis and Steric Hindrance Effects on Activity
The three-dimensional conformation of 2-(nitrophenyl)adenosine derivatives is a crucial factor governing their biological activity, particularly their ability to act as mutagens. The relative orientation of the nitrophenyl ring and the purine ring system is of paramount importance.
As mentioned previously, the lack of mutagenic activity in 2-(o-nitrophenyl)adenosine is a direct consequence of steric hindrance. oup.comtandfonline.com The close proximity of the ortho-nitro group to the pyrimidine (B1678525) portion of the adenine ring creates a steric clash that forces the two ring systems out of planarity. oup.com This non-planar conformation prevents the molecule from effectively intercalating between the base pairs of the DNA double helix, which is a presumed necessary step for its mutagenic action.
In contrast, the meta and para isomers face less steric hindrance, allowing for a greater degree of coplanarity between the phenyl and purine rings. This planarity is a key feature of many intercalating agents and is thought to be essential for the mutagenicity of this class of compounds. nih.gov The importance of a coplanar structure is a recurring theme in the SAR of mutagenic aromatic compounds.
Quantitative Structure-Activity Relationships (QSAR) for Nitrophenyladenosine Derivatives
QSAR analyses have been successfully applied to various series of adenosine receptor ligands, including A2B receptor antagonists. researchgate.netresearchgate.net These studies often identify a combination of electronic, steric, and hydrophobic parameters as being critical for receptor affinity. For example, descriptors related to molecular shape, hydrophobicity, and the distribution of electrostatic potential are commonly used to build predictive QSAR models.
In the context of the mutagenicity of nitroaromatic compounds, QSAR studies have shown that the energy of the lowest unoccupied molecular orbital (LUMO) is a significant predictor of activity. A lower LUMO energy facilitates the reduction of the nitro group, which is the initial step in the metabolic activation to a mutagenic species. Hydrophobicity is another key parameter, as it governs the ability of the compound to cross cell membranes and reach its intracellular target. researchgate.net
Mechanistic Investigations of 2 M Nitrophenyl Adenosine S Biological Effects
Molecular Basis of Mutagenesis Induction
Initial investigations into the biological effects of 2-phenyladenosine derivatives revealed that the mutagenic activity of crude preparations was not due to 2-phenyladenosine itself, but rather to nitrated contaminants. oup.comnih.gov Specifically, 2-(m-Nitrophenyl)adenosine and its para-substituted isomer, 2-(p-Nitrophenyl)adenosine, were identified as the mutagenic agents. oup.comnih.gov
The mutagenicity of these compounds was evaluated using the Ames Salmonella assay, a widely used test to detect chemical mutagens. This assay utilizes specific strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize the amino acid histidine. Mutagens can cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium. The test employs different bacterial strains to detect different types of mutations. For instance, the TA100 strain is used to identify mutagens causing base-pair substitutions, while the TA98 strain detects those causing frameshift mutations. oup.com
In these assays, this compound demonstrated mutagenic activity without the need for metabolic activation by a rat liver S9 fraction. oup.com Research showed that while the para-isomer was a potent mutagen for both TA98 and TA100 strains, the related base, 2-(m-nitrophenyl)adenine, was found to be less mutagenic but exhibited selectivity towards the TA100 strain, suggesting it primarily causes base-pair changes. oup.com
The proposed mechanism for this mutagenicity is that these compounds act as promutagens. oup.com It is hypothesized that, like other mutagenic nucleoside analogs such as 5-bromodeoxyuridine and N4-hydroxycytidine, this compound is metabolized within the cell into its corresponding 2'-deoxynucleoside 5'-triphosphate. oup.com This activated form can then be mistakenly incorporated into DNA during replication, leading to errors in the genetic code, such as mispairing and subsequent mutations. oup.com The formation of chemically stable DNA adducts, which are molecules covalently bound to DNA, is considered a primary step in chemical-induced carcinogenesis and mutagenesis. re-place.be While direct evidence for DNA adduct formation by this compound is not detailed, this pathway remains a highly plausible molecular basis for its observed mutagenic effects.
**Table 1: Mutagenic Activity of 2-(Nitrophenyl)adenosine Derivatives in *S. typhimurium***
This interactive table summarizes the relative mutagenic potency observed in the Ames test for this compound and related compounds. Data is derived from structure-activity relationship studies. oup.com
| Compound Name | Target Strain(s) | Relative Mutagenicity | Notes |
| This compound | TA100 | Weakly mutagenic | Selective for base-pair changes. oup.com |
| 2-(p-Nitrophenyl)adenosine | TA98, TA100 | Strongly mutagenic | Causes both frameshifts and base-pair changes. oup.comnih.gov |
| 2-(o-Nitrophenyl)adenosine | Not specified | Not mutagenic | Steric hindrance from the ortho-nitro group may prevent activity. oup.com |
| 2-(p-Nitrophenyl)adenine | TA98, TA100 | Strongly mutagenic | The nucleobase itself is highly active. oup.comnih.gov |
| 2-(m-Nitrophenyl)adenine | TA100 | Less mutagenic | Selective towards TA100 strain. oup.com |
| 2-Phenyladenosine | TA98, TA100 | Non-mutagenic | The parent compound without the nitro group is inactive. oup.comnih.gov |
Intracellular Processing and Metabolic Fate Influencing Activity
The biological activity of a nucleoside analog is heavily dependent on its intracellular processing and metabolic fate. For this compound to act as a mutagen, it must be taken up by the cell and undergo metabolic activation. The proposed pathway involves its conversion into the corresponding 2'-deoxynucleoside 5'-triphosphate, which can then be incorporated into DNA. oup.com This metabolic activation is a critical step that influences the compound's potency.
The metabolism of adenosine (B11128) analogs is primarily governed by two key enzymes: adenosine kinase and adenosine deaminase (ADA). mdpi.comnih.gov
Adenosine Kinase: This enzyme phosphorylates adenosine to form adenosine monophosphate (AMP). It is a likely first step in the activation pathway of this compound, converting it into a monophosphate derivative, which can then be further phosphorylated to the active triphosphate form. Inhibition of adenosine kinase has been shown to reduce the protective effects of adenosine and inosine (B1671953) in models of cellular stress, highlighting the enzyme's crucial role in nucleoside metabolism. nih.gov
Adenosine Deaminase (ADA): This enzyme catalyzes the irreversible deamination of adenosine to inosine. mdpi.com ADA activity can serve as a deactivating or catabolic step. If this compound is a substrate for ADA, it would be converted to its corresponding inosine analog, 2-(m-Nitrophenyl)inosine. Studies on related compounds have shown that the inosine analog is less mutagenically active than the adenosine analog, suggesting that deamination by ADA would reduce the mutagenic potential of this compound. oup.com
Therefore, the net biological activity of this compound within a cell is determined by the balance between activating pathways (e.g., phosphorylation by adenosine kinase) and inactivating pathways (e.g., deamination by ADA). Cellular uptake, mediated by nucleoside transporters, is also a prerequisite for any intracellular effect. preprints.org
Interactions with Cellular Components Beyond Canonical Adenosine Receptors
While adenosine is well-known for signaling through its four G protein-coupled receptors (A1, A2A, A2B, and A3), nucleoside analogs like this compound can interact with other cellular components, leading to biological effects independent of these receptors. nih.gov These non-receptor interactions primarily involve the machinery responsible for adenosine transport and metabolism.
Nucleoside Transporters: Extracellular adenosine and its analogs enter the cell via equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). semanticscholar.org this compound likely competes with endogenous adenosine for binding to these transporters to gain entry into the cell. By occupying these transporters, it could inhibit the reuptake of extracellular adenosine, indirectly modulating adenosinergic signaling. plos.org For example, the nucleoside uridine (B1682114) has been shown to inhibit adenosine transporters, leading to an increase in extracellular adenosine levels and subsequent physiological effects mediated by adenosine receptors. plos.org
Metabolic Enzymes: As discussed previously, enzymes like adenosine kinase and adenosine deaminase are critical for adenosine metabolism. mdpi.comnih.gov this compound can act as a substrate or an inhibitor for these enzymes. By competing with endogenous adenosine, it can disrupt the delicate balance of the intracellular nucleotide pool. This disruption can have widespread consequences, as intracellular adenosine and ATP levels are critical for cellular energy homeostasis and signaling. nih.gov For instance, many drugs exert their effects by altering adenosine levels through interactions with these metabolic pathways. nih.gov
Advanced Research Applications and Methodological Contributions
Development as Chemical Probes for Adenosine (B11128) Receptors
Nitrophenyl derivatives of adenosine have been pivotal in the creation of chemical probes designed to investigate the structure and function of adenosine receptors (ARs), a key family of G protein-coupled receptors (GPCRs).
Researchers have successfully engineered reactive adenosine analogues by incorporating nitrophenyl moieties to achieve site-specific, covalent modification of adenosine receptors. In one notable strategy, a 2-nitrophenyl active ester was attached via a flexible chain to the C2 position of an adenosine agonist. nih.govnih.gov This design allows the ligand to first bind reversibly to the receptor's binding pocket. Subsequently, the reactive ester group can form a covalent bond with a nearby nucleophilic amino acid residue, effectively and irreversibly labeling the receptor. nih.govnih.gov
This approach was guided by the X-ray crystal structure of the A₂A adenosine receptor (A₂AAR). nih.govnih.gov Computational docking studies suggested that lysine (B10760008) residues within the second extracellular loop (EL2) of the A₂AAR were potential targets for acylation by these reactive probes. nih.govnih.gov Site-directed mutagenesis experiments confirmed that a specific lysine residue, K153, was essential for the covalent modification by an O-acetyl derivative of the reactive probe, named MRS5854. nih.govnih.gov This structure-based design has provided a powerful method for the targeted and stable modification of a GPCR, opening avenues for future imaging, structural analysis, and drug discovery efforts. nih.govnih.gov
Table 1: Examples of Reactive Adenosine Analogues and Their Characteristics
| Compound/Analogue | Reactive Moiety | Target Receptor | Application | Key Finding |
| MRS5854 | 2-Nitrophenyl active ester (O-acetyl derivative) | A₂A Adenosine Receptor | Site-specific covalent modification | Irreversibly binds and acylates lysine residue K153 in the second extracellular loop. nih.govnih.gov |
| Analogue with Butyl Azide (B81097) | 2-Nitrophenyl active ester with a butyl azide group | A₂A Adenosine Receptor | Site-specific modification for "click" chemistry | Causes irreversible loss of receptor binding function, enabling further chemical tagging. nih.gov |
The nitrophenyl group is a well-established photoactive moiety used in photoaffinity labeling, a powerful technique to identify ligand-binding sites and protein-protein interactions. researchgate.net Upon irradiation with UV light, the nitrophenyl group, typically an azido-nitrophenyl derivative, forms a highly reactive nitrene intermediate that can insert into nearby C-H or N-H bonds, creating a covalent crosslink between the ligand and the receptor protein. researchgate.net
This technique has been applied to the study of adenosine receptors. For instance, a heterobifunctional crosslinking agent, N-succinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate (SANPAH), was used to covalently link an iodinated A₂AAR agonist to the receptor. researchgate.net This experiment successfully identified the A₂A receptor binding subunit as a 45-kDa protein. researchgate.net The specificity of this labeling was confirmed by the ability of known A₂AR ligands to block the incorporation of the photoaffinity probe. researchgate.net Similarly, other studies have utilized arylazido-β-alanyl-ATP, a photoaffinity analogue of ATP containing a nitrophenylazide group, to label the ATP-binding site of receptor kinases. rsc.org These methods underscore the utility of the nitrophenyl moiety in creating photoactivatable probes that provide invaluable structural information about receptor-ligand interactions.
Design of Reactive Adenosine Analogues for Site-Specific Receptor Modification
Application in "Caged" Compound Design (e.g., P³-1-(2-nitrophenyl)ethyl adenosine triphosphate)
The 2-nitrobenzyl group and its derivatives are the cornerstone of "caged" compound technology. nih.govannualreviews.org These are biologically inert molecules that, upon photolysis with a pulse of light, rapidly release a biologically active substance. researchgate.netnih.gov The term "caged" was popularized following the synthesis of P³-1-(2-nitrophenyl)ethyl adenosine 5'-triphosphate (NPE-caged ATP). nih.govbiosynth.comjove.com
NPE-caged ATP is a photolabile precursor of ATP. rsc.orgresearchgate.net The 1-(2-nitrophenyl)ethyl (NPE) group masks the terminal phosphate (B84403) of ATP, rendering it inactive. annualreviews.orgresearchgate.net Irradiation with UV light (around 347-360 nm) cleaves the ester bond, releasing free ATP, a proton, and a 2-nitrosoacetophenone byproduct in milliseconds. researchgate.netnih.gov This rapid and controlled release allows researchers to initiate ATP-dependent processes with high temporal and spatial precision. nih.gov
The synthesis of NPE-caged ATP involves resolving (R)- and (S)-1-(2-nitrophenyl)ethanol, converting the resolved alcohols into their respective phosphates, and then condensing them with adenosine diphosphate (B83284) (ADP). rsc.orgresearchgate.net This technology has been instrumental in studying a wide range of biological phenomena, including the kinetics of muscle contraction, the function of ATP-gated ion channels, and the activity of molecular motors. nih.gov
Contributions to Chromatographic and Spectroscopic Methods for Nucleoside Analysis
The synthesis and analysis of compounds like 2-(m-Nitrophenyl)adenosine have contributed to the refinement of analytical techniques for nucleoside separation and characterization. In one study, a crude preparation of 2-phenyladenosine was found to be mutagenic. oup.com To identify the active principles, the researchers utilized High-Performance Liquid Chromatography (HPLC). oup.com
The HPLC analysis successfully separated the non-mutagenic 2-phenyladenosine from its contaminating byproducts, which were identified as this compound and 2-(p-nitrophenyl)adenosine. oup.com The distinct retention times of the ortho-, meta-, and para-nitrophenyl (B135317) isomers highlighted the resolving power of the chromatographic method for closely related nucleoside analogues. oup.com
Table 2: HPLC Retention Times for 2-(Nitrophenyl)adenosine Isomers
| Compound | Retention Time (min) |
| 2-(o-Nitrophenyl)adenosine | 4.7 |
| This compound | 13.7 |
| 2-(p-Nitrophenyl)adenosine | 14.0 |
Data from a specific HPLC analysis; conditions may vary. oup.com
Furthermore, the identity of the separated compounds was confirmed using ¹H-NMR spectroscopy. The distinct patterns in the aromatic region of the NMR spectrum allowed for the unambiguous identification of the meta- and para-nitrophenyl isomers within the chromatographically separated peak. oup.com This work demonstrates how the study of specific nitrophenyl adenosine derivatives has driven the application and validation of powerful analytical methods for the purification and structural elucidation of modified nucleosides.
Role in Developing Prodrug Strategies and Enhancing Compound Stability via Nitrophenyl Esters
Nitrophenyl esters have been explored extensively in prodrug design to enhance the bioavailability and stability of parent drugs, including nucleoside analogues. acs.orgacs.org Many drug candidates, such as those bearing sulfonic acid groups, are highly polar and negatively charged at physiological pH, which limits their ability to cross cell membranes. acs.orgacs.org Converting these polar groups into more lipophilic and stable esters, such as nitrophenyl esters, can create a prodrug that is better absorbed. acs.orgacs.org
Research into sulfophenylxanthine derivatives, which are adenosine receptor antagonists, showed that converting the sulfonic acid group to a nitrophenyl ester created a lipophilic prodrug. acs.orgacs.org Stability tests revealed that m-nitrophenyl esters are particularly robust, showing high stability over a wide pH range, in artificial gastric acid, and in serum. acs.orgacs.org In contrast, ortho and para isomers were less stable under highly acidic or basic conditions. acs.orgacs.org Despite their chemical stability, these m-nitrophenyl esters could be hydrolyzed by rat liver homogenates, indicating that enzymatic cleavage would release the active drug in vivo. acs.orgacs.org
However, in the context of the ProTide technology for delivering nucleoside monophosphates, para-nitrophenyl substitutions on the aryl phosphoramidate (B1195095) moiety were found to be detrimental to biological activity and could be toxic to cells. nih.govacs.org This highlights that the specific placement and context of the nitrophenyl group are critical to the success of a prodrug strategy. The stability of m-nitrophenyl esters makes them a valuable tool, not only as potential peroral prodrugs but also as protecting groups for sulfonic acids during organic synthesis. acs.orgacs.org
Future Directions in 2 M Nitrophenyl Adenosine Research
Exploration of Novel Biological Targets and Activities for Nitrophenyladenosine Derivatives
Initial investigations into 2-phenyladenosine preparations unexpectedly revealed that the mutagenic activity originated from contaminants, specifically 2-(m- and p-nitrophenyl)-adenosines. nih.govoup.com These compounds were found to be potent mutagens in Salmonella typhimurium strains TA98 and TA100 without requiring metabolic activation. nih.govoup.com This discovery opened the door to exploring how the nitrophenyl moiety confers such activity and what other biological systems it might influence.
Future research will likely move beyond mutagenicity to explore a wider range of biological targets. Adenosine (B11128) receptors (ARs), a family of G protein-coupled receptors (GPCRs), are a logical starting point. acs.org Modified adenosine analogues are well-known modulators of these receptors, which play crucial roles in various physiological processes. acs.orgresearchgate.net Studies on related structures, such as nitrophenyl esters of sulfophenylxanthines, have shown high affinity for A₁, A₂A, and A₂B adenosine receptor subtypes. acs.orgacs.org This suggests that nitrophenyladenosine derivatives could be engineered as selective agonists or antagonists for these receptors. For instance, a strategically designed agonist with a 2-nitrophenyl active ester at the C2 position has been used to probe the A₂AAR binding cavity, demonstrating the potential for these compounds as molecular tools. acs.org
The exploration of novel targets will not be limited to adenosine receptors. The fundamental role of adenosine in cellular metabolism means that its analogues could interact with a variety of enzymes involved in the purine (B94841) salvage pathway, such as adenosine kinase or adenosine deaminase. mdpi.comresearchgate.net Investigating the interactions of nitrophenyladenosine derivatives with these and other enzymes could uncover new therapeutic applications or reveal novel aspects of cellular biochemistry.
Design and Synthesis of Next-Generation Analogues with Tuned Selectivity
The synthesis of 2-(m-Nitrophenyl)adenosine has been documented, providing a foundation for creating next-generation analogues. oup.com The process often involves the condensation of a protected imidazole (B134444) riboside with a corresponding benzonitrile (B105546) derivative under heat. oup.com Building on this, future synthetic strategies will focus on creating libraries of analogues with systematic modifications to tune their selectivity and potency for specific biological targets.
Structure-activity relationship (SAR) studies will be central to this effort. As demonstrated with other adenosine derivatives, small changes to the molecule can drastically alter its binding affinity and efficacy. acs.orgnih.gov For nitrophenyladenosine analogues, key areas for modification include:
The Nitrophenyl Group: Altering the position of the nitro group (ortho, meta, para) or replacing it with other electron-withdrawing or electron-donating groups can modulate the electronic properties of the ligand, potentially influencing receptor interactions.
The Ribose Moiety: Modifications to the ribose sugar, such as at the 5'-position, are known to be critical for activity at adenosine receptors. acs.org
The Adenine (B156593) Core: Substitutions at other positions on the purine ring, such as the N⁶ position, can enhance selectivity for specific receptor subtypes. nih.govnih.gov
The goal is to design compounds that are highly selective for a single target, thereby minimizing off-target effects. For example, researchers have successfully designed adenosine analogues with high selectivity for the A₃ adenosine receptor by exploring substitutions at the C2 position. nih.gov Applying similar principles to the 2-(nitrophenyl)adenosine scaffold could yield potent and selective modulators for a variety of targets.
Integration with Advanced Computational Modeling Techniques for Receptor-Ligand Interactions
Modern drug discovery heavily relies on computational methods to predict and rationalize ligand-receptor interactions, and the study of nitrophenyladenosine derivatives is no exception. dergipark.org.tr Techniques like molecular docking and molecular dynamics (MD) simulations are invaluable for understanding how these ligands bind to their target proteins at an atomic level. dergipark.org.trchemrxiv.org
For adenosine receptors, homology models based on the crystal structures of related GPCRs provide a virtual environment to test new analogues. acs.orgnih.gov Computational docking studies can predict the binding pose of a ligand like this compound within the receptor's binding pocket, identifying key hydrogen bonds and van der Waals interactions. acs.org This information can explain the basis for a compound's observed affinity and selectivity and guide the design of new analogues with improved properties. chemrxiv.org
Advanced computational workflows can refine these models further, incorporating both thermodynamic and kinetic binding data to create a more accurate picture of the ligand-receptor complex. chemrxiv.org For example, a computational workflow was successfully used to refine an AlphaFold2-derived model of the human A₃ adenosine receptor, improving the correlation between predicted and experimental data for a series of antagonists. chemrxiv.org Applying such sophisticated modeling techniques to nitrophenyladenosine derivatives will accelerate the discovery of lead compounds by allowing for the in silico screening of virtual libraries, prioritizing the most promising candidates for synthesis and biological testing.
Contribution to Fundamental Understanding of Purine Metabolism and Signaling Pathways
The study of synthetic adenosine analogues like this compound provides powerful tools to dissect the complex roles of purines in cell biology. Purines are not only essential building blocks for DNA and RNA but are also central to cellular energy (ATP) and a vast signaling network. musculoskeletalkey.commdpi.com
Extracellular adenosine, for instance, is a critical signaling molecule that modulates immune responses, inflammation, and neurotransmission by acting on its receptors. frontiersin.orgfrontiersin.org The concentration of adenosine is tightly regulated by a network of enzymes and transporters. mdpi.commdpi.com By introducing a modified analogue like this compound, which may be resistant to degradation or have unique receptor interactions, researchers can perturb this delicate balance and observe the downstream consequences.
The initial finding that this compound is mutagenic directly contributes to our understanding of how modifications to nucleosides can lead to DNA damage and potentially initiate carcinogenesis. nih.govoup.com Further investigation into the mechanism of this mutagenicity could reveal new insights into DNA repair pathways and the chemical basis of mutagenesis. Probing the purinergic system with such tailored molecules can illuminate the specific roles of different receptors and enzymes in both normal physiological function and in disease states, ultimately contributing to a more profound understanding of purine metabolism and signaling. mdpi.com
Q & A
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
